molecular formula C20H13BrFN3O3S B12133180 (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12133180
M. Wt: 474.3 g/mol
InChI Key: MWJKIRJNRCNQPB-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. Key structural attributes include:

  • Position 2: A (5-bromo-2-methoxybenzylidene) substituent, introducing bromine (electron-withdrawing) and methoxy (electron-donating) groups.
  • Stereochemistry: The (2Z) configuration ensures specific spatial orientation of the benzylidene moiety, influencing intermolecular interactions.

The compound’s molecular formula is C₂₃H₁₆BrFN₃O₃S, with an approximate molecular weight of 528.36 g/mol (calculated). Its synthesis likely follows methods analogous to those for related thiazolo-triazine derivatives, such as condensation of thiosemicarbazides with chloroacetic acid and subsequent cyclization .

Properties

Molecular Formula

C20H13BrFN3O3S

Molecular Weight

474.3 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H13BrFN3O3S/c1-28-16-7-4-13(21)9-12(16)10-17-19(27)25-20(29-17)23-18(26)15(24-25)8-11-2-5-14(22)6-3-11/h2-7,9-10H,8H2,1H3/b17-10-

InChI Key

MWJKIRJNRCNQPB-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position 2) Substituent (Position 6) Molecular Weight (g/mol) Key Features
Target Compound C₂₃H₁₆BrFN₃O₃S 5-Bromo-2-methoxybenzylidene 4-Fluorobenzyl 528.36 Bromine enhances lipophilicity; fluorine improves metabolic stability.
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione C₁₉H₁₂BrN₃O₂S 4-Bromobenzylidene Benzyl 426.29 Simpler structure; lacks methoxy/fluorine, reducing polarity.
(2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl analog C₃₄H₂₄FN₅O₃S Pyrazolyl-methylene with fluoropropoxy Phenyl 625.65 Bulky pyrazole substituent increases steric hindrance; extended conjugation.
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl analog C₂₄H₂₁FN₂O₅S 2-Fluoro-4-methoxybenzylidene Methyl ester moiety 468.49 Methoxy/fluoro groups enhance crystallinity; triclinic packing observed.

Substituent Effects on Physicochemical Properties

  • Bromine vs. Fluorine : The target compound’s 5-bromo group increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Benzyl vs. Phenyl : The 4-fluorobenzyl group at position 6 in the target compound offers a balance between hydrophobicity and polarity compared to the purely hydrophobic benzyl group in .

Spectroscopic and Structural Insights

  • NMR Signatures : The target compound’s ¹H NMR would show distinct signals for the 4-fluorobenzyl (δ ~7.2 ppm) and 5-bromo-2-methoxybenzylidene (δ ~8.1 ppm for aromatic protons) groups, differing from the 4-bromobenzylidene (δ ~7.8 ppm) in .
  • Mass Spectrometry: The bromine isotope pattern (¹⁵⁰Br/⁸¹Br ≈ 1:1) and fluorine’s monoisotopic nature would aid in unambiguous identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.